molecular formula C19H22O5 B2651102 (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 618402-66-7

(1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2651102
CAS No.: 618402-66-7
M. Wt: 330.38
InChI Key: CNYKTKUXGDYXDG-UHFFFAOYSA-N
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Description

(1S,4S)-4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester derivative of camphanic acid, featuring a 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate core esterified with a 4-(methoxycarbonyl)phenyl group. The compound’s stereochemistry (1S,4S) is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-17(2)18(3)9-10-19(17,11-14(18)20)16(22)24-13-7-5-12(6-8-13)15(21)23-4/h5-8H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKTKUXGDYXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves several key steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[2.2.1]heptane core.

    Functional Group Introduction: The introduction of the methoxycarbonyl and carboxylate groups can be achieved through esterification reactions. This involves reacting the appropriate carboxylic acid derivatives with methanol in the presence of an acid catalyst.

    Aromatic Substitution: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for esterification and acylation steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group in the bicyclic structure can yield secondary alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique bicyclic structure makes it a valuable building block in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In materials science, the compound’s rigid bicyclic structure can be exploited in the design of novel polymers and advanced materials with specific mechanical properties.

Mechanism of Action

The mechanism by which (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features:

  • Bicyclic Core: A norbornane-derived framework with a ketone (3-oxo) and ester (1-carboxylate) functional group.
  • Substituents : Three methyl groups (4,7,7-trimethyl) and a methoxycarbonylphenyl ester.
  • Stereochemistry : The (1S,4S) configuration distinguishes it from other stereoisomers like (1R,4S) or (1S,4R) derivatives .

Structural Analogs and Stereoisomers

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Stereochemistry Key Features Reference
(1S,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate C₁₀H₁₄O₄ 197.21 (1S,4S) Camphanic acid core; carboxylic acid
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₄O₄ 197.21 (1R,4S) Stereoisomer; distinct optical activity
(1S)-(-)-Camphanic acid C₁₀H₁₄O₄ 197.21 (1S) Chiral derivatization agent
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ 170.21 N/A Methoxy substituent; no ketone group
Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate C₁₈H₂₁NO₅ 331.36 N/A Protected amino group; benzyl ester
Key Observations:

Stereochemical Impact : The (1S,4S) configuration in the target compound contrasts with (1R,4S) and (1S,4R) isomers, which exhibit different optical rotations and reactivity in chiral environments .

Functional Group Variations :

  • The target compound’s methoxycarbonylphenyl ester enhances lipophilicity compared to simpler esters like methyl or benzyl derivatives .
  • Camphanic acid chloride () is a reactive intermediate for synthesizing esters, while the sulfonium salt derivative () has industrial applications in photoacid generators .

Biological Relevance : Camphanic acid derivatives are used in chiral resolution and as intermediates in bioactive molecule synthesis. For example, compound 10a () demonstrates the utility of camphanic esters in complex natural product derivatization .

Physicochemical and Spectral Properties

  • Solubility : The methoxycarbonylphenyl group likely increases solubility in polar aprotic solvents (e.g., DCM, THF) compared to camphanic acid .
  • Spectroscopy :
    • ¹H NMR : Similar to compound 10a (), the target compound would exhibit signals for aromatic protons (~7.0–7.3 ppm), methoxy groups (~3.8 ppm), and bicyclic methyl groups (~1.0–1.2 ppm) .
    • HRMS : Expected [M+H]⁺ peak around m/z 375–400, depending on the exact molecular formula .

Biological Activity

The compound (1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic structure with potential biological activities that warrant detailed investigation. This article aims to compile and analyze existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H24O4\text{C}_{17}\text{H}_{24}\text{O}_4

This structure features a bicyclic framework that is significant for its interaction with biological systems.

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Bicyclic ketones have been noted for their ability to induce apoptosis in various cancer cell lines. Studies on related compounds have shown IC50 values indicating significant cytotoxicity against tumor cells.
  • Antimicrobial Effects : Some derivatives of bicyclic compounds have demonstrated antimicrobial properties, particularly against gram-positive bacteria. The mechanism typically involves disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : Compounds with similar functional groups have been associated with anti-inflammatory effects, likely through inhibition of pro-inflammatory cytokines.

Antitumor Activity

A study examining the antitumor potential of structurally related compounds found that certain derivatives exhibited IC50 values ranging from 5.19 to 11.72 µM against various cancer cell lines. The most potent derivative showed about 11-fold increased activity compared to the lead compound glycyrrhetinic acid .

Antimicrobial Studies

Research on silver(I) complexes of thioureas indicated that related compounds displayed in vitro antibacterial activity against specific gram-positive strains but were inactive against gram-negative strains . This suggests that the bicyclic structure could be explored further for its antimicrobial potential.

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Membrane Interaction : The hydrophobic nature of the bicyclic structure may facilitate interactions with lipid membranes, leading to alterations in membrane fluidity and permeability.

Data Summary

Biological Activity IC50 Values Mechanism
Antitumor5.19 - 11.72 µMApoptosis induction
AntimicrobialVariableMembrane disruption
Anti-inflammatoryNot quantifiedCytokine inhibition

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